sodium;4-chlorobutanoate
Description
Sodium 4-chlorobutanoate (C₄H₆ClO₂Na) is the sodium salt of 4-chlorobutanoic acid. It is a carboxylate compound characterized by a four-carbon chain with a chlorine atom at the terminal position and a sodium counterion. While direct data on its physical properties are scarce in the provided evidence, its reactivity and applications can be inferred from its ester derivatives and analogous sodium carboxylates. Sodium 4-chlorobutanoate is likely synthesized via neutralization of 4-chlorobutanoic acid with sodium hydroxide or through saponification of its esters (e.g., methyl or ethyl 4-chlorobutanoate) . Its ionic nature suggests high solubility in polar solvents like water, distinguishing it from its ester counterparts, which are more lipophilic .
Properties
IUPAC Name |
sodium;4-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2.Na/c5-3-1-2-4(6)7;/h1-3H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSKYYCNHAWKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CCl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])CCl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-chlorobutanoate involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: sodium;4-chlorobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of this compound with enhanced or modified properties.
Scientific Research Applications
Chemistry: sodium;4-chlorobutanoate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological molecules and its effects on cellular processes. It is used in assays to understand its mechanism of action and potential therapeutic applications.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects. It is being investigated for its ability to modulate specific biological pathways and its potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of sodium;4-chlorobutanoate involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include:
- 4-Chlorobutanoate esters (e.g., methyl, ethyl, propyl, butyl, hexadecyl esters).
- Other sodium carboxylates (e.g., sodium acetate, sodium butyrate).
Physical and Chemical Properties
Table 1: Physical Properties of Sodium 4-Chlorobutanoate and Derivatives
Key Observations :
- Solubility: Sodium 4-chlorobutanoate’s ionic nature grants it high water solubility, unlike its esters, which are soluble in organic solvents .
- Thermal Stability: Esters like ethyl 4-chlorobutanoate have defined boiling points (~184°C), while the sodium salt likely decomposes upon heating due to ionic lattice breakdown .
- Reactivity: Sodium 4-chlorobutanoate can act as a nucleophile in substitution reactions (e.g., with alkyl halides), whereas esters participate in transesterification or hydrolysis (e.g., saponification with NaOH) .
Table 2: Reactivity Comparison
Stability and Handling
- Sodium 4-Chlorobutanoate: Hygroscopic due to ionic structure; requires anhydrous storage.
- Esters: Stable under dry conditions but hydrolyze in acidic/basic environments. For instance, methyl 4-chlorobutanoate hydrolyzes to 4-chlorobutanoic acid in aqueous NaOH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
